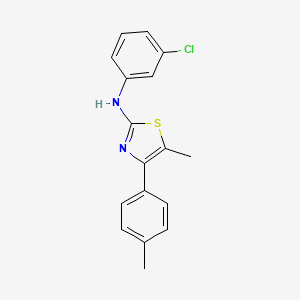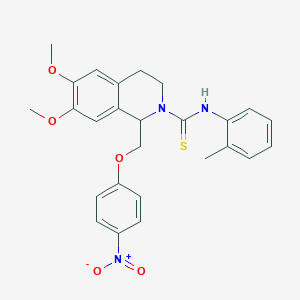
N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, the starting materials would include 3-chlorobenzaldehyde, 4-methylbenzaldehyde, and thiourea.
Substitution Reactions: The introduction of the chlorophenyl and methylphenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors. The reaction conditions would be optimized to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Catalysts and solvents would be recycled to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the thiazole ring to a more saturated structure.
Substitution: N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Saturated thiazole derivatives
Substitution: Various substituted thiazole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an antimicrobial agent. The presence of the thiazole ring, along with the chlorophenyl and methylphenyl groups, can enhance its ability to interact with biological targets, making it a candidate for further investigation in drug development.
Medicine
In medicine, derivatives of thiazole compounds have shown promise in the treatment of various diseases, including cancer and infectious diseases. This compound could serve as a lead compound for the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications requiring specific interactions with other materials.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, potentially inhibiting their activity. The chlorophenyl and methylphenyl groups can enhance the compound’s binding affinity and selectivity for specific targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine
- N-(4-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
- N-(3-bromophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Uniqueness
Compared to similar compounds, N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is unique due to the specific positioning of the chlorophenyl and methylphenyl groups. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c1-11-6-8-13(9-7-11)16-12(2)21-17(20-16)19-15-5-3-4-14(18)10-15/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQWRAAILDKUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rel-(1R,2R,4S,5S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/new.no-structure.jpg)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2693452.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2693453.png)
![(5R)-5-[[(5-Fluorosulfonyloxypyridine-3-carbonyl)amino]methyl]-3-methyl-2-oxo-1,3-oxazolidine](/img/structure/B2693454.png)

![3-chloro-4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2693456.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2693460.png)
![(11Z)-N-(2-methoxyphenyl)-11-[(4-methylphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2693461.png)
![1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-amine dihydrochloride](/img/structure/B2693462.png)


![8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2693468.png)

